Mycangimycin
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Overview
Description
Mycangimycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Mycangimycin, known for its unique 3,5-disubstituted-1,2-dioxolane ring, displays promising anti-fungal and antimalarial activities. Nguyen, Ferrié, and Figadère (2016) explored methods to synthesize these 3,5-disubstituted 1,2-dioxolanes. Their research is pivotal in understanding the chemical properties and potential modifications of this compound, which could enhance its application in various medical treatments (Nguyen, Ferrié, & Figadère, 2016).
Antimicrobial and Antifungal Applications
Mycocins, similar in function to this compound, have been studied for their inhibitory effects on fungi, bacteria, parasites, and viruses. Their low toxicity and minimal resistance make them potential candidates for antimicrobial applications. Nascimento et al. (2020) highlighted the potential of mycocins as epidemiological markers and in vaccine development, indicating a possible parallel in the application of this compound (Nascimento et al., 2020).
Potential in Agricultural Applications
Tetramycin, a novel polyene macrolide antibiotic with similarities to this compound, has shown strong activity against a broad spectrum of fungi. Gao et al. (2018) researched its biochemical action on Colletotrichum scovillei, demonstrating its potential for future agricultural use. This suggests a similar potential for this compound in agriculture, particularly in controlling fungal infections in crops (Gao et al., 2018).
Properties
Molecular Formula |
C20H24O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1 |
InChI Key |
JSGYAPYVMBOAFU-MXUCQTDSSA-N |
Isomeric SMILES |
C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O |
Canonical SMILES |
C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O |
synonyms |
mycangimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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